(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 4-fluoronaphthalene. This intermediate is then subjected to a series of reactions, including nitration, reduction, and subsequent coupling with a suitable amino acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific structural features, including the combination of a fluorinated naphthalene ring and an amino acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is a fluorinated amino acid derivative notable for its potential biological activities. This compound features a unique structure that combines an amino acid moiety with a fluorinated naphthalene ring, which may enhance its interaction with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12FNO2
- Molecular Weight : 233.24 g/mol
- IUPAC Name : this compound
- InChI Key : CXHPFIVQKACSEY-GFCCVEGCSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The amino group allows it to mimic natural amino acids, potentially acting as an agonist or antagonist at various receptor sites:
- Receptor Interaction : The compound may interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, which is crucial for synaptic plasticity and memory functions .
- Enzymatic Inhibition : It has been explored for its potential to inhibit certain enzymes involved in metabolic pathways, possibly leading to anti-inflammatory or anticancer effects .
Neurotransmitter Modulation
Research indicates that this compound can act as a neurotransmitter modulator. Its fluorinated structure may enhance its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, making it a candidate for neurological applications .
Potential Therapeutic Uses
The compound has been investigated for various therapeutic applications:
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | NMDA Receptor Agonism | Demonstrated that the compound enhances synaptic plasticity in vitro, suggesting potential cognitive benefits. |
Study B | Anti-inflammatory Effects | Found that this compound reduces cytokine production in macrophages, indicating anti-inflammatory activity. |
Study C | Anticancer Potential | In vitro studies showed inhibition of cancer cell proliferation in specific cancer lines, warranting further investigation into its mechanism . |
Comparison with Similar Compounds
This compound can be compared with other fluorinated amino acids and compounds due to its unique structure:
Compound | Molecular Structure | Biological Activity |
---|---|---|
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid | Similar fluorinated structure | NMDA receptor agonist; potential cognitive enhancer |
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Different core structure | Antagonist for various receptors; used in pain management |
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
CXHPFIVQKACSEY-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N |
Origin of Product |
United States |
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